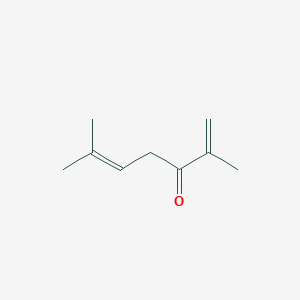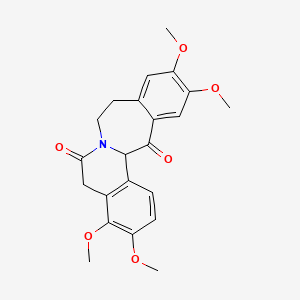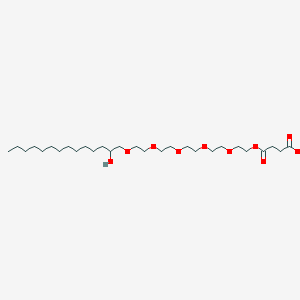
22-Hydroxy-4-oxo-5,8,11,14,17,20-hexaoxatetratriacontan-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-Hydroxy-4-oxo-5,8,11,14,17,20-hexaoxatetratriacontan-1-oate is a complex organic compound with the molecular formula C28H54O10. This compound is characterized by its multiple ether linkages and a terminal carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-Hydroxy-4-oxo-5,8,11,14,17,20-hexaoxatetratriacontan-1-oate typically involves multi-step organic reactions. One common method includes the esterification of a long-chain polyether with a hydroxy acid. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
22-Hydroxy-4-oxo-5,8,11,14,17,20-hexaoxatetratriacontan-1-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as carboxylic acids, alcohols, and substituted ethers .
Scientific Research Applications
22-Hydroxy-4-oxo-5,8,11,14,17,20-hexaoxatetratriacontan-1-oate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 22-Hydroxy-4-oxo-5,8,11,14,17,20-hexaoxatetratriacontan-1-oate involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and influence cellular signaling pathways. Its multiple ether linkages and functional groups allow it to interact with various biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: Another compound with similar functional groups but a different structural framework.
L-Arachidonoylcarnitine: Shares some structural similarities but differs in its biological role and applications.
Uniqueness
22-Hydroxy-4-oxo-5,8,11,14,17,20-hexaoxatetratriacontan-1-oate is unique due to its long-chain polyether structure and the presence of multiple functional groups. This structural complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
94608-15-8 |
|---|---|
Molecular Formula |
C28H53O10- |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-(2-hydroxytetradecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-4-oxobutanoate |
InChI |
InChI=1S/C28H54O10/c1-2-3-4-5-6-7-8-9-10-11-12-26(29)25-37-22-21-35-18-17-33-15-16-34-19-20-36-23-24-38-28(32)14-13-27(30)31/h26,29H,2-25H2,1H3,(H,30,31)/p-1 |
InChI Key |
ZPMXADUXDYBLCZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(COCCOCCOCCOCCOCCOC(=O)CCC(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)
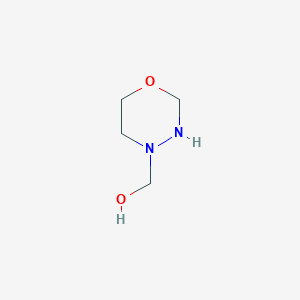
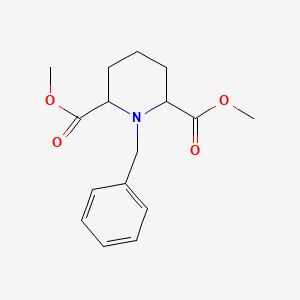
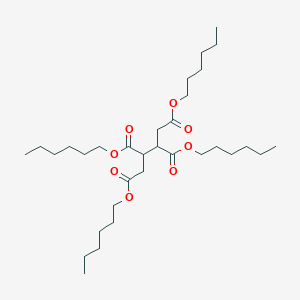
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
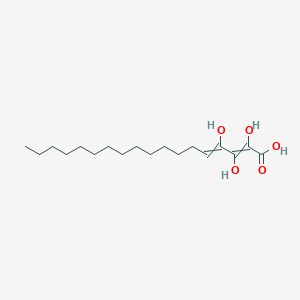

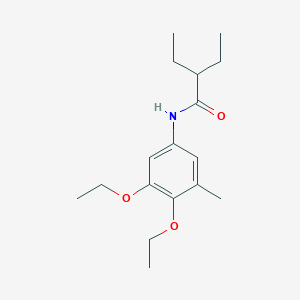
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)
